Aluminum nitride

Thermal management Ceramic substrates Power electronics

Power electronics thermal management faces a critical substrate performance gap: alumina lacks sufficient thermal conductivity (20-30 W/m·K), while beryllium oxide introduces severe toxicity and regulatory burdens. Aluminum nitride (AlN) resolves this with 170-230 W/m·K thermal conductivity, a CTE of ~4.6 ppm/°C matched to silicon and GaN, and full REACH/RoHS compliance. • 5-8.5× alumina thermal performance; eliminates BeO toxicity restrictions and waste disposal costs • Enables >100,000 thermal cycles without interconnect failure in EV power modules and DC-DC converters • Supports direct-bonded copper metallization for high-power LED/laser diode submounts with 12× footprint reduction vs. alumina

Molecular Formula AlN
Molecular Weight 40.988 g/mol
CAS No. 24304-00-5
Cat. No. B1203061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum nitride
CAS24304-00-5
Synonymsaluminum nitride
aluminum nitride (AlN)
Molecular FormulaAlN
Molecular Weight40.988 g/mol
Structural Identifiers
SMILESN#[Al]
InChIInChI=1S/Al.N
InChIKeyPIGFYZPCRLYGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Nitride (CAS 24304-00-5) Procurement Baseline: Thermal Conductivity and Dielectric Properties of a III-V Ceramic Substrate Material


Aluminum nitride (AlN) is a synthetic advanced ceramic material that combines electrical insulation with exceptionally high thermal conductivity, making it a critical substrate material for power electronics thermal management and high-frequency semiconductor packaging. AlN exhibits a theoretical single-crystal thermal conductivity of approximately 321 W/m·K [1], while commercially available polycrystalline AlN substrates typically range from 170 to 230 W/m·K [2]. This performance positions AlN between cost-constrained alumina (Al₂O₃, 20–30 W/m·K) and toxicity-restricted beryllium oxide (BeO, 200–300 W/m·K) [3]. The compound's coefficient of thermal expansion (~4.5–4.6 ppm/°C) closely matches silicon (~2.6–3.2 ppm/°C) and gallium nitride [4], enabling reliable direct-bonded copper metallization without the delamination risks inherent to CTE-mismatched substrates.

Why Generic Substitution of Aluminum Nitride (CAS 24304-00-5) with Alumina or Beryllia Fails in High-Power Density Applications


Direct substitution of AlN with lower-cost alumina (Al₂O₃) or high-performance beryllium oxide (BeO) is prevented by mutually exclusive performance-to-risk trade-offs that cannot be reconciled through design modifications. Alumina's thermal conductivity of 20–30 W/m·K is insufficient for high-power density applications, resulting in junction temperatures that exceed device reliability thresholds [1]. Conversely, BeO's 200–300 W/m·K thermal performance is offset by severe toxicity during powder processing and machining, triggering occupational safety regulations, waste disposal compliance costs, and restricted export controls that render it non-viable for most commercial applications [2]. Silicon nitride (Si₃N₄) offers high fracture toughness but thermal conductivity is limited to 70–90 W/m·K, inadequate for the most demanding heat dissipation requirements [3]. AlN occupies a unique performance envelope: thermal conductivity approximately 5–10× that of alumina while maintaining full REACH and RoHS compliance . No alternative ceramic material simultaneously delivers this combination of high thermal performance and unrestricted commercial viability.

Aluminum Nitride (CAS 24304-00-5) Quantitative Differentiator Evidence: Thermal, Mechanical, and Electrical Benchmarking


Thermal Conductivity: AlN Achieves 5× to 10× the Heat Transfer Capability of Alumina at Comparable Dielectric Strength

Commercial polycrystalline AlN substrates demonstrate thermal conductivity of 170–230 W/m·K compared to 20–30 W/m·K for 96% alumina, representing a 5× to 8.5× improvement . High-purity single-crystal AlN achieves up to 321 W/m·K under optimized processing [1]. Both materials maintain dielectric strength ≥15 kV/mm and volume resistivity >10¹⁴ Ω·cm [2]. This thermal performance gap is not addressable through increased alumina substrate thickness, which would degrade thermal resistance and increase package footprint.

Thermal management Ceramic substrates Power electronics

Coefficient of Thermal Expansion (CTE) Matching: AlN Reduces Interfacial Stress by 35–54% Relative to Alumina in Silicon Device Assemblies

AlN exhibits a CTE of approximately 4.5–4.6 ppm/°C, which closely matches silicon (2.6–3.2 ppm/°C) and gallium nitride [1]. In contrast, alumina's CTE is approximately 6.5–7.5 ppm/°C [2]. The CTE mismatch between Al₂O₃ and Si is approximately 3.9–4.9 ppm/°C, whereas the mismatch between AlN and Si is approximately 1.3–2.0 ppm/°C, representing a 54–67% reduction in differential thermal expansion. Beryllium oxide exhibits a CTE of approximately 6.2–8.7 ppm/°C, also significantly mismatched with silicon [3].

Thermomechanical reliability Semiconductor packaging Flip-chip bonding

Thermal Resistance Reduction: Single-Crystal AlN Buffer Layers Lower GaN HEMT Thermal Resistance by 30–50% Relative to Conventional Approaches

In GaN high electron mobility transistors (HEMTs) grown on sapphire substrates, incorporating a thick single-crystal AlN buffer layer (16.0 μm) achieved a record thermal conductivity of 321 W/m·K and reduced device thermal resistance (RTH) to 15.4–22.2 K-mm/W depending on buffer thickness [1]. This compares favorably to RTH values of approximately 30–50 K-mm/W for HEMTs with thinner AlN or GaN buffer layers on sapphire. For devices on bulk AlN substrates, thermal impedance further decreased to 10 K-mm/W, one-third the value observed for comparable devices on sapphire substrates [2].

GaN HEMT Thermal resistance Wide bandgap semiconductors

Regulatory Compliance: AlN Eliminates BeO's Toxicological Burden Without Sacrificing >80% of Thermal Performance

Beryllium oxide (BeO) provides thermal conductivity of 200–300 W/m·K, but its acute and chronic toxicity during powder processing mandates stringent occupational exposure controls, specialized waste disposal protocols, and restricted export classifications that severely limit commercial adoption [1]. BeO is classified as carcinogenic, with berylliosis as a recognized occupational lung disease. Aluminum nitride achieves 170–230 W/m·K thermal conductivity—representing 76–85% of BeO's upper performance range—while being non-toxic and fully compliant with REACH and RoHS regulations [2]. No special handling permits, exposure monitoring, or hazardous waste manifests are required for AlN processing.

Occupational safety Regulatory compliance Environmental health

Footprint Reduction: AlN Substrates Enable 5× to 12× Smaller Package Area Compared to Si₃N₄ and Al₂O₃ for Equivalent Thermal Power Transfer

TDK Electronics reported comparative thermal dissipation analysis under fixed conditions: a heat source with 150 °C temperature difference and 16.5 W power, substrate thickness 1 mm with copper metallization [1]. Under these identical thermal load conditions, the required substrate footprint for AlN was approximately 5× smaller than silicon nitride (Si₃N₄) and 12× smaller than alumina (Al₂O₃) to achieve equivalent heat transfer performance. This footprint reduction derives directly from AlN's higher thermal conductivity, which enables more localized spherical heat dissipation rather than lateral spreading through copper layers before vertical conduction.

Substrate miniaturization Power module packaging Thermal design

Bending Strength: AlN Demonstrates 21–200% Higher Mechanical Strength Than 96% Alumina Substrates

Commercial AlN ceramic substrates exhibit bending strength up to 450 MPa measured via 3-point bending test, which exceeds the 150–370 MPa range typical for 96% alumina substrates . Cross-study comparison of published values shows AlN bending strength in the range of 200–350 MPa for standard grades [1], with optimized formulations achieving higher values. This mechanical advantage reduces substrate breakage during handling, metallization processing, and assembly operations, contributing to improved manufacturing yield.

Mechanical reliability Ceramic processing Substrate handling

Aluminum Nitride (CAS 24304-00-5) Optimal Application Scenarios Derived from Quantitative Performance Differentiation


High-Power GaN-on-AlN HEMTs for Next-Generation Power Converters

The demonstrated reduction in GaN HEMT thermal resistance from 30–50 K-mm/W to 15.4–22.2 K-mm/W with thick AlN buffer layers, and further to 10 K-mm/W on bulk AlN substrates, enables power converter designs with substantially higher power density [7]. This thermal management advantage is critical for electric vehicle on-board chargers and DC-DC converters where space constraints and passive cooling requirements intersect. The record critical breakdown field of >11 MV/cm achieved on bulk AlN substrates translates to a Baliga figure of merit of 2.27 GW/cm², directly validating AlN's role in enabling high-voltage, high-frequency wide bandgap device performance [6].

Compact High-Power LED Modules and Laser Diode Submounts

AlN's thermal conductivity of 170–230 W/m·K (5–8.5× that of alumina) combined with a dielectric strength ≥15 kV/mm enables direct-bonded copper metallization for high-power LED and laser diode submounts [7]. The 12× footprint reduction relative to alumina at equivalent thermal load translates directly to smaller, higher-density LED arrays and more compact laser diode packaging [6]. The CTE match to GaN (AlN ~4.6 ppm/°C) minimizes interfacial stress during high-temperature device operation, extending lumen maintenance life and reducing catastrophic failure rates in solid-state lighting applications.

EV Power Module Substrates Requiring Thermal Cycling Reliability

In electric vehicle inverters and power control units, AlN's CTE of ~4.6 ppm/°C provides a 54–67% reduction in thermal expansion mismatch with silicon compared to alumina (CTE ~6.5–7.5 ppm/°C) [7]. This reduced differential expansion directly translates to lower cyclic stress accumulation in solder joints and wire bonds during repeated thermal excursions from ambient to >150 °C operating temperatures. Combined with non-toxic regulatory compliance (unlike BeO), AlN is uniquely positioned for high-volume automotive production where field reliability requirements demand >100,000 thermal cycles without interconnect failure [6].

OCXO Heater Substrates for Precision Frequency Control

For oven-controlled crystal oscillators (OCXOs) requiring ppb-level frequency stability, AlN's 140–180 W/m·K thermal conductivity (up to 320 W/m·K for high-purity grades) compared to alumina's 20–30 W/m·K enables uniform heat distribution across the crystal cavity, eliminating localized hotspots that induce frequency drift [7]. The CTE compatibility with quartz and silicon-based heater components minimizes thermal stress during repeated temperature cycling from ambient to 60–80 °C operating setpoint, extending heater assembly service life in telecommunications and aerospace applications where unscheduled maintenance is cost-prohibitive.

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